![molecular formula C8H14O2 B2899532 Oct-4-yne-1,8-diol CAS No. 24595-59-3](/img/structure/B2899532.png)
Oct-4-yne-1,8-diol
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Overview
Description
Oct-4-yne-1,8-diol is a chemical compound with the CAS Number: 24595-59-3 . It has a molecular weight of 142.2 and is stored at a temperature of 4 degrees Celsius . It is an oil in its physical form .
Molecular Structure Analysis
The IUPAC Name for Oct-4-yne-1,8-diol is the same as its common name . The Inchi Code for this compound is 1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,3-8H2 .Physical And Chemical Properties Analysis
Oct-4-yne-1,8-diol has a molecular weight of 142.2 . It is an oil in its physical form . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Catalytic Reactions
Oct-4-yne-1,8-diol is involved in various catalytic reactions. For example, it undergoes dimerization catalyzed by rhodium complexes (Carlton & Read, 1978). Similarly, it reacts with mercury(II) acetate in methanol, resulting in products like vinyl ether and ketones under different conditions (Bassetti & Floris, 1988).
Cyclization Reactions
Interaction Studies
Research on oct-4-yne-1,8-diol includes studying its interactions in mixtures. For instance, studies on its heat capacities mixed with alcohols indicate the formation of complexes and cross-associated species with alcohol molecules (Figueroa-Gerstenmaier, Cabañas, & Costas, 1999).
Synthesis and Properties
The compound is also used in the synthesis of other chemicals. For example, its derivatives were synthesized using microwave-assisted methods, with studies on their photophysical properties (Otero et al., 2015). Additionally, the compound's reaction with protic reagents in the presence of various nucleophiles has been explored (Weiss, Touchette, & Jones, 2002).
Metabolic Activation
Studies on the metabolic activation of oct-4-yne-1,8-diol derivatives indicate its potential in biological systems. For example, the activation of octyne by liver enzymes suggests its interaction with biological molecules (White et al., 1984).
Biomass-Derived Materials
Finally, oct-4-yne-1,8-diol derivatives are involved in the production of alcohols from biomass-derived materials. These alcohols are used as monomers in producing various polymeric materials (Sun et al., 2016).
Safety and Hazards
Oct-4-yne-1,8-diol is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers There are several papers related to Oct-4-yne-1,8-diol. One discusses the electrochemical oscillation observed during the reduction of Co 2+ from sulfate solution in the presence of but-2-yne-1,4-diol (butynediol) as an additive . Another paper discusses the synthesis of stable gold nanoparticles using but-2-yne-1,4-diol .
Mechanism of Action
Target of Action
Oct-4-yne-1,8-diol primarily targets the Oct-4 protein, also known as POU5F1 . Oct-4 is a homeodomain transcription factor of the POU family and plays critical roles in self-renewal and pluripotency maintenance of embryonic stem cells . It is considered one of the main stemness markers .
Mode of Action
Oct-4 is known to play a crucial role in directing the recruitment of the estrogen receptor to genomic binding sites . This suggests that Oct-4-yne-1,8-diol may interact with Oct-4 to modulate its transcriptional activity, thereby influencing the differentiation and proliferation of cells.
Biochemical Pathways
Oct-4 is involved in several biochemical pathways. It forms a regulatory circuit with Sox2 and Nanog, maintaining the pluripotency and self-renewal of stem cells . These transcription factors also control the fate of certain cells . For instance, Oct-4 primarily controls the fate of ectodermal cells and ectoderm-derived stem cells through the BMP4-dependent pathway .
Result of Action
The molecular and cellular effects of Oct-4-yne-1,8-diol’s action are likely related to its influence on Oct-4. By modulating the activity of Oct-4, Oct-4-yne-1,8-diol could potentially affect cell differentiation and proliferation. In the context of cancer stem cells, Oct-4 is believed to contribute to tumor growth, invasion, metastasis, and resistance to treatment .
properties
IUPAC Name |
oct-4-yne-1,8-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBOSHAYKJIVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#CCCCO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24595-59-3 |
Source
|
Record name | oct-4-yne-1,8-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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